
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is a heterocyclic compound containing boron, nitrogen, and oxygen atoms within its ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- typically involves the reaction of boronic acids with amines and carbonyl compounds under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the oxazaborine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of boronic esters or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding borohydride or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds under appropriate conditions.
Major Products Formed:
Oxidation: Boronic esters or boronic acids.
Reduction: Borohydrides or other reduced derivatives.
Substitution: Various substituted oxazaborine derivatives depending on the reagents used.
科学的研究の応用
2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- involves its interaction with molecular targets through its boron, nitrogen, and oxygen atoms. These interactions can lead to the formation of stable complexes with various substrates, influencing their reactivity and properties. The compound may also participate in catalytic cycles, facilitating chemical transformations.
類似化合物との比較
- 2H-1,3,2-Oxazaborine, tetrahydro-4,6-dimethyl-2-(2-methylpropyl)-
- 2H-1,3,2-Oxazaborine, tetrahydro-4,4,6-trimethyl-2-(2-methylpropyl)-
Uniqueness: 2H-1,3,2-Oxazaborine, tetrahydro-4,6,6-trimethyl-2-(2-methylpropyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity and interactions. The presence of the trimethyl and 2-methylpropyl groups can affect the compound’s steric and electronic properties, distinguishing it from other similar oxazaborine derivatives.
特性
CAS番号 |
136368-20-2 |
|---|---|
分子式 |
C10H22BNO |
分子量 |
183.10 g/mol |
IUPAC名 |
4,6,6-trimethyl-2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C10H22BNO/c1-8(2)7-11-12-9(3)6-10(4,5)13-11/h8-9,12H,6-7H2,1-5H3 |
InChIキー |
MOLVWVFTGNTHFW-UHFFFAOYSA-N |
正規SMILES |
B1(NC(CC(O1)(C)C)C)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


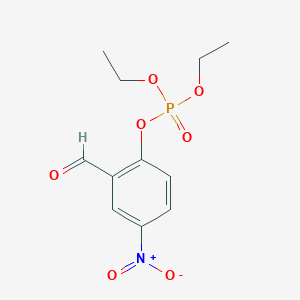
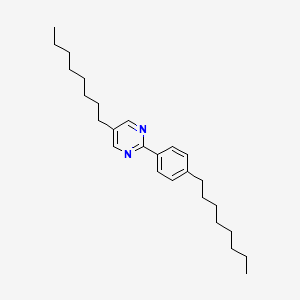
![4-[(6-{4-[(E)-(4-Nitrophenyl)diazenyl]phenoxy}hexyl)oxy]benzaldehyde](/img/structure/B14263128.png)
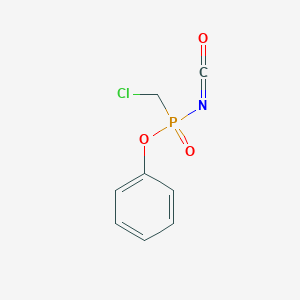
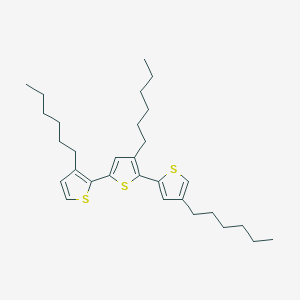
![2,5-Bis[(propan-2-yl)sulfanyl]benzene-1,4-diamine](/img/structure/B14263135.png)
![2-(2-Bicyclo[2.2.2]oct-2-enyl)bicyclo[2.2.2]oct-2-ene](/img/structure/B14263142.png)
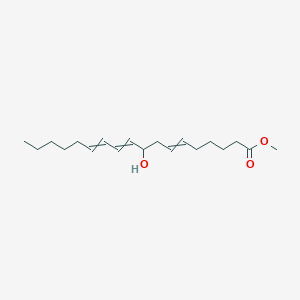

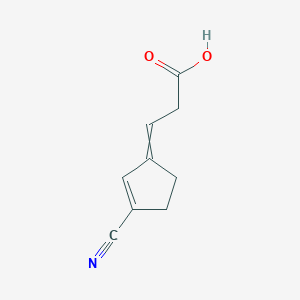
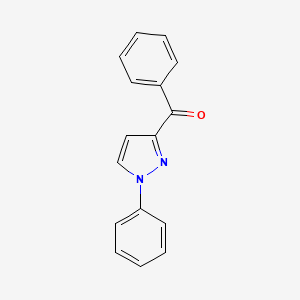
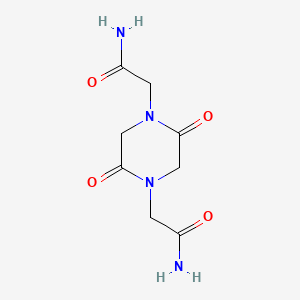
![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)
![2-{[(2-Sulfanylethyl)amino]methyl}phenol](/img/structure/B14263190.png)
